molecular formula C13H9ClFNO2 B2640224 [2-(4-Chloro-3-fluorophenoxy)phenyl](hydroxyimino)methane CAS No. 451485-70-4

[2-(4-Chloro-3-fluorophenoxy)phenyl](hydroxyimino)methane

Cat. No.: B2640224
CAS No.: 451485-70-4
M. Wt: 265.67 g/mol
InChI Key: VGQLDYWJGIQJRP-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-fluorophenoxy)phenylmethane is an organic compound with a complex structure that includes both chloro and fluoro substituents on a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-fluorophenoxy)phenylmethane typically involves the reaction of 4-chloro-3-fluorophenol with phenylhydroxylamine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-fluorophenoxy)phenylmethane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oximes or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, converting the oxime group to an amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Chloro-3-fluorophenoxy)phenylmethane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of chloro and fluoro substituents on biological activity. It may serve as a model compound for investigating the interactions of halogenated phenoxy groups with biological targets.

Medicine

Potential applications in medicine include the development of new pharmaceuticals. The presence of chloro and fluoro groups can enhance the biological activity and stability of drug candidates, making this compound a valuable intermediate in drug synthesis.

Industry

In the industrial sector, 2-(4-Chloro-3-fluorophenoxy)phenylmethane can be used in the production of specialty chemicals, agrochemicals, and polymers. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-fluorophenoxy)phenylmethane involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance the compound’s binding affinity to certain enzymes or receptors, leading to changes in their activity. The oxime group can also participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-fluorophenol: A precursor in the synthesis of 2-(4-Chloro-3-fluorophenoxy)phenylmethane.

    Phenylhydroxylamine: Another precursor used in the synthesis.

    2-(4-Chlorophenoxy)phenyl](hydroxyimino)methane: A similar compound lacking the fluoro substituent.

Uniqueness

The presence of both chloro and fluoro groups in 2-(4-Chloro-3-fluorophenoxy)phenylmethane distinguishes it from other similar compounds

Properties

CAS No.

451485-70-4

Molecular Formula

C13H9ClFNO2

Molecular Weight

265.67 g/mol

IUPAC Name

N-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]hydroxylamine

InChI

InChI=1S/C13H9ClFNO2/c14-11-6-5-10(7-12(11)15)18-13-4-2-1-3-9(13)8-16-17/h1-8,17H

InChI Key

VGQLDYWJGIQJRP-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1=CC=C(C(=C1)C=NO)OC2=CC(=C(C=C2)Cl)F

solubility

not available

Origin of Product

United States

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